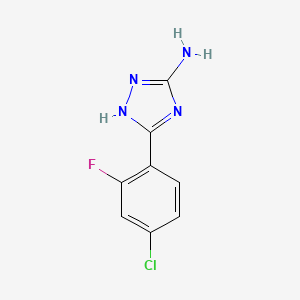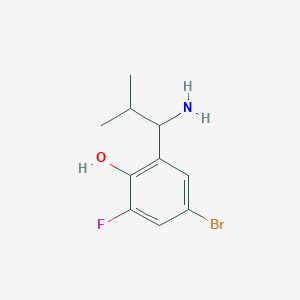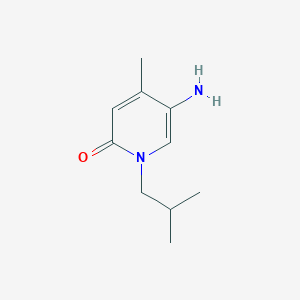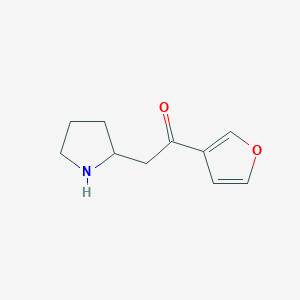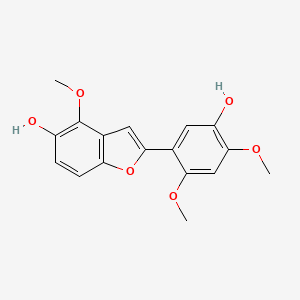
3-(3-Methylphenyl)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methylphenyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C12H10OS. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and diverse applications in various fields. This compound features a thiophene ring substituted with a 3-methylphenyl group and an aldehyde functional group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where a thiophene derivative is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired aldehyde.
Another method involves the Friedel-Crafts acylation of thiophene with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst like AlCl3 (aluminum chloride). This reaction requires anhydrous conditions and is usually carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反応の分析
Types of Reactions
3-(3-Methylphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenation with Br2 in acetic acid, nitration with HNO3 and H2SO4.
Major Products
Oxidation: 3-(3-Methylphenyl)thiophene-2-carboxylic acid.
Reduction: 3-(3-Methylphenyl)thiophene-2-methanol.
Substitution: 2-Bromo-3-(3-methylphenyl)thiophene, 2-Nitro-3-(3-methylphenyl)thiophene.
科学的研究の応用
3-(3-Methylphenyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of organic semiconductors, dyes, and pigments.
作用機序
The mechanism of action of 3-(3-Methylphenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
類似化合物との比較
Similar Compounds
3-Methyl-2-thiophenecarboxaldehyde: Similar structure but lacks the 3-methylphenyl group.
2-Thiophenecarboxaldehyde: Lacks both the 3-methylphenyl and 3-methyl groups.
3-Methylthiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
Uniqueness
3-(3-Methylphenyl)thiophene-2-carbaldehyde is unique due to the presence of both the 3-methylphenyl group and the aldehyde functional group on the thiophene ring
特性
分子式 |
C12H10OS |
|---|---|
分子量 |
202.27 g/mol |
IUPAC名 |
3-(3-methylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H10OS/c1-9-3-2-4-10(7-9)11-5-6-14-12(11)8-13/h2-8H,1H3 |
InChIキー |
OIVQOJNQUOONAC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=C(SC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



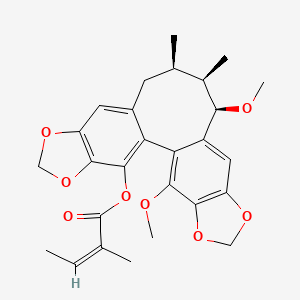
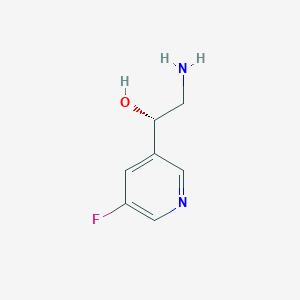

![7-Methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13071154.png)
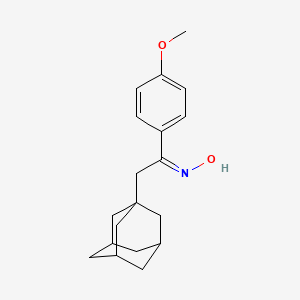
![2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B13071173.png)
![1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13071175.png)
